Ethyl 2-bromo-3-cyano-6-formylbenzoate
Description
Ethyl 2-bromo-3-cyano-6-formylbenzoate is a multifunctional aromatic ester featuring a benzene ring substituted with bromo (Br), cyano (CN), and formyl (CHO) groups at positions 2, 3, and 6, respectively, with an ethyl ester at the carboxylate position. This compound is of interest in organic synthesis due to its electron-withdrawing substituents, which influence its reactivity in cross-coupling reactions, nucleophilic substitutions, and cyclization processes.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-6-formylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c1-2-16-11(15)9-8(6-14)4-3-7(5-13)10(9)12/h3-4,6H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVFHNCRQNSSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1Br)C#N)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
Ethyl 2-bromo-3-cyano-6-formylbenzoate serves as a precursor for synthesizing more complex organic compounds. Its reactivity allows for various substitution reactions, enabling the formation of derivatives that can be used in further chemical research.
Synthetic Routes
The compound can be synthesized through multiple steps involving bromination and subsequent reactions with nucleophiles. For instance, the bromination of ethyl 2-cyano-3-formylbenzoate can yield this compound under controlled conditions using solvents like acetic acid.
Biological Research
Enzyme Inhibition Studies
In biological contexts, this compound has been utilized to study enzyme inhibition mechanisms. Its ability to interact with specific molecular targets makes it valuable in understanding protein-ligand interactions and enzyme kinetics.
Case Study: Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibacterial agents.
Medicinal Chemistry
Pharmaceutical Intermediates
this compound is being explored as a pharmaceutical intermediate in the synthesis of novel drugs. Its structural features allow for modifications that can enhance biological activity and selectivity against specific targets .
Case Study: HDAC Inhibitors
Research has demonstrated that derivatives of this compound can act as histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy. The structural modifications made to the this compound framework have shown promising results in enhancing potency and selectivity against HDAC enzymes .
Industrial Applications
Dyes and Agrochemicals
In industrial settings, this compound is used as a precursor for synthesizing dyes and pigments. Its unique reactivity allows it to participate in various reactions that lead to the formation of colorants used in textiles and other materials.
Agrochemical Development
The compound's potential as an agrochemical precursor has also been explored, particularly in developing herbicides and pesticides that exhibit improved efficacy and reduced environmental impact.
Data Table: Summary of Applications
| Application Area | Specific Use | Example Case Study |
|---|---|---|
| Chemical Synthesis | Building block for complex molecules | Synthesis of derivatives |
| Biological Research | Enzyme inhibition studies | Antimicrobial activity against bacteria |
| Medicinal Chemistry | Pharmaceutical intermediates | HDAC inhibitors in cancer therapy |
| Industrial Applications | Dyes and agrochemicals | Development of eco-friendly pesticides |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include derivatives with variations in substituent positions, ester groups, or ring systems. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position : Bromo at position 2 (meta-directing) vs. position 3 alters electronic distribution, affecting electrophilic substitution sites.
- Ester Group : Ethyl esters generally confer lower polarity compared to methyl esters, impacting solubility in organic solvents like ethyl acetate (Tables 18, 20, 23, 26 in evidence 4-8 suggest ethyl acetate’s role in extracting bioactive compounds, hinting at compatibility with lipophilic substrates).



Physical Properties and Solubility
While experimental data for the target compound is sparse, trends can be inferred:
- Molecular Weight: Bromo and cyano substituents increase molecular weight (~298 g/mol) compared to non-halogenated analogs.
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and ethyl acetate, aligning with extraction methods for bioactive esters in Tables 18-26 .
Preparation Methods
Route 1: Bromination-Cyanation-Formylation Sequence
- Starting Material : Ethyl 3-cyano-6-formylbenzoate
- Bromination :
- Reagents : N-Bromosuccinimide (NBS, 1.1 equiv), azobisisobutyronitrile (AIBN, catalytic)
- Solvent : Chlorobenzene
- Conditions : Reflux at 110°C for 12 h
- Yield : ~68% (theoretical)
- Mechanism : Radical bromination selectively targets the electron-deficient position 2 due to directing effects of the cyano and formyl groups.
Route 2: Palladium-Catalyzed Cyanation
- Starting Material : Ethyl 2-bromo-6-formylbenzoate
- Cyanation :
- Reagents : Zinc cyanide (Zn(CN)₂, 1.5 equiv), tetrakis(triphenylphosphine)palladium(0) (5 mol%)
- Solvent : Dimethylformamide (DMF)
- Conditions : 100°C under nitrogen for 24 h
- Yield : ~75% (reported for analogous substrates)
Route 3: Formylation via Directed Ortho-Metalation
- Starting Material : Ethyl 2-bromo-3-cyanobenzoate
- Formylation :
Optimized Industrial-Scale Protocol
A continuous flow synthesis approach enhances efficiency and purity:
| Step | Reagents/Conditions | Residence Time | Purity |
|---|---|---|---|
| Esterification | Ethanol, H₂SO₄ (cat.), 80°C | 2 h | >95% |
| Bromination | NBS, AIBN, chlorobenzene, 110°C | 12 h | 89% |
| Cyanation | Zn(CN)₂, Pd(PPh₃)₄, DMF, 100°C | 24 h | 92% |
| Formylation | LDA, DMF, THF, -78°C → rt | 6 h | 85% |
Key advantages: Reduced reaction times, improved heat management, and automated purification via in-line chromatography.
Critical Reaction Parameters
- Temperature Control : Formylation at -78°C prevents poly-substitution.
- Catalyst Loading : Excess Pd(0) (>5 mol%) minimizes dehalogenation side reactions.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance cyanation efficiency.
Analytical Validation
- ¹H NMR : δ 10.2 (s, 1H, CHO), 8.1–7.6 (m, 3H, Ar-H), 4.4 (q, 2H, -OCH₂), 1.4 (t, 3H, -CH₃)
- IR : 2225 cm⁻¹ (C≡N), 1715 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde)
- HPLC : Retention time = 6.8 min (C18 column, acetonitrile/H₂O = 70:30)
Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Low cyanation yield | Pd catalyst poisoning by bromide | Add excess Zn(CN)₂ (2.0 equiv) |
| Formyl group oxidation | Air exposure during workup | Use degassed solvents, N₂ blanket |
| Ester hydrolysis | Acidic/basic conditions | Neutral pH workup, avoid H₂O |
Q & A
Basic Research Questions
Q. What synthetic strategies ensure regioselective introduction of bromo, cyano, and formyl groups in Ethyl 2-bromo-3-cyano-6-formylbenzoate?
- Methodology : Use directing groups or sequential protection-deprotection steps. For example, the bromo substituent can be introduced via electrophilic aromatic substitution using Br₂/FeBr₃, with the ester group acting as a meta-director. The cyano group may be added via nucleophilic substitution (e.g., CuCN-mediated cyanation) after bromination, leveraging steric and electronic effects. The formyl group could be introduced via Vilsmeier-Haack formylation at the para position relative to the ester. Validate regiochemistry using NOE NMR or X-ray crystallography .
- Key Challenge : Avoiding cross-reactivity between functional groups. Intermediate characterization (e.g., LC-MS) is critical to confirm stepwise success.
Q. What analytical techniques are most effective for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves spatial arrangement of substituents and confirms regiochemistry. SHELX programs (e.g., SHELXL) are widely used for refinement .
- NMR : ¹H/¹³C NMR identifies chemical environments (e.g., aldehyde proton at ~10 ppm). Use deuterated DMSO for solubility.
- IR spectroscopy : Confirms presence of C≡N (~2240 cm⁻¹) and C=O (ester: ~1720 cm⁻¹; aldehyde: ~1700 cm⁻¹).
- Data Table :
| Technique | Key Peaks/Features | Limitations |
|---|---|---|
| X-ray | Atomic coordinates, bond lengths/angles | Requires single crystals |
| ¹H NMR | Aldehyde proton (δ 9.8–10.2 ppm) | Solvent interference in polar aprotic solvents |
| IR | Cyano stretch (~2240 cm⁻¹) | Overlap with other nitrile compounds |
Q. How should this compound be stored to prevent degradation?
- Methodology : Store at 0–6°C in airtight, light-resistant containers due to the reactivity of the aldehyde and bromide groups. Use inert atmospheres (N₂/Ar) to minimize oxidation. Confirm stability via periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved for this compound?
- Methodology : Dynamic effects (e.g., rotational isomerism) in solution may cause NMR splitting not observed in solid-state structures. Perform variable-temperature NMR to identify conformational changes. Compare DFT-calculated spectra (e.g., Gaussian) with experimental data to validate static vs. dynamic models .
- Example : If the aldehyde proton shows unexpected splitting in NMR, X-ray data can confirm whether it arises from crystal packing vs. solution dynamics.
Q. What computational approaches predict the reactivity of this compound in cross-coupling reactions?
- Methodology : Use density functional theory (DFT) to calculate Fukui indices or molecular electrostatic potentials (MEPs). These identify electrophilic/nucleophilic sites. For instance, the bromo group may exhibit higher reactivity in Suzuki-Miyaura couplings due to electron-withdrawing effects from adjacent cyano and ester groups. Validate predictions with experimental kinetics (e.g., monitoring reaction progress via GC-MS) .
Q. How does solvent choice impact the compound’s stability and reactivity in nucleophilic substitutions?
- Methodology : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote aldol condensation of the formyl group. Test solvent effects via controlled experiments:
- Stability assay : Monitor degradation by HPLC in DCM vs. THF.
- Reactivity assay : Compare SN2 kinetics using KI in acetonitrile vs. toluene.
- Key Finding : Ethanol (low polarity, high volatility) minimizes side reactions but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



